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Abstract
AZD1940, also known as ART-2713 or NEO-1940, emerged from AstraZeneca's drug

discovery program as a promising non-central nervous system (CNS) penetrating cannabinoid

receptor agonist for the treatment of neuropathic pain. This technical guide provides a

comprehensive overview of the history and development of AZD1940, from its initial discovery

and promising preclinical profile to its ultimate discontinuation following disappointing clinical

trial results. We will delve into its mechanism of action, summarize the key quantitative data

from preclinical and clinical studies, and provide detailed experimental methodologies for the

pivotal assays and models employed in its evaluation. This document is intended for

researchers, scientists, and drug development professionals interested in the challenges of

translating preclinical efficacy to clinical success, particularly in the complex field of

cannabinoid pharmacology.

Introduction: The Quest for Peripherally-Restricted
Cannabinoid Analgesics
The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, has long

been a target for the development of novel analgesics.[1] CB1 receptors are highly expressed

in the CNS and mediate the psychoactive effects of cannabinoids, while also playing a
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significant role in pain modulation.[1] CB2 receptors are primarily found in immune cells and

are involved in inflammatory processes.[1] The therapeutic potential of targeting these

receptors for pain relief has been hampered by the undesirable CNS side effects associated

with direct CB1 receptor agonists. This led to a focused effort in the pharmaceutical industry to

develop peripherally selective cannabinoid agonists – compounds that could elicit analgesic

effects in the peripheral nervous system without crossing the blood-brain barrier and causing

psychoactivity. AZD1940 was a key candidate in this endeavor.

Discovery and Development History
Developed by AstraZeneca, AZD1940 is a potent, orally active, full agonist at both human CB1

and CB2 receptors.[1] Preclinical studies in rodent models of inflammatory and neuropathic

pain demonstrated robust analgesic effects.[1][2] Furthermore, these studies suggested low

brain uptake of the compound at analgesic doses in both rats and primates, fueling optimism

for its clinical development as a peripherally-restricted analgesic.[2][3]

However, the transition from preclinical promise to clinical reality proved challenging. Phase 2

clinical trials in humans for post-operative dental pain and capsaicin-induced pain failed to

demonstrate significant analgesic efficacy compared to placebo.[4][5] Paradoxically, despite its

intended peripheral action, dose-dependent and centrally-mediated side effects, such as

dizziness, sedation, and nausea, were observed.[3][4] This combination of a lack of efficacy

and unexpected CNS effects ultimately led to the discontinuation of the clinical development of

AZD1940.

Mechanism of Action
AZD1940 is a high-affinity agonist for both CB1 and CB2 receptors.[1] These receptors are G-

protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular

signaling events. The primary signaling pathway for both CB1 and CB2 receptors involves

coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting

in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally,

activation of these receptors can lead to the modulation of various ion channels and the

activation of mitogen-activated protein kinase (MAPK) signaling pathways.[3]
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Figure 1: Simplified signaling pathway of AZD1940 at CB1 and CB2 receptors.

Quantitative Data
Table 1: In Vitro Binding Affinity of AZD1940

Receptor Species Assay Type pKi Ki (nM) Reference

CB1 Human
Radioligand

Binding
7.93 11.7 [1]

CB2 Human
Radioligand

Binding
9.06 0.87 [1]

Note: Detailed functional activity data (e.g., EC50, Emax) and preclinical pharmacokinetic data

are not readily available in the public domain.
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Table 2: Overview of Key Human Clinical Trials
Trial
Identifier

Phase Condition Doses
Key
Findings

Reference

NCT0065949

0
2

Post-

operative

dental pain

800 µg single

dose

No significant

difference in

pain relief

compared to

placebo.

[4][6]

Not

registered
2

Capsaicin-

induced pain

400 µg and

800 µg single

doses

No significant

attenuation of

pain or

hyperalgesia.

Dose-

dependent

CNS side

effects

observed.

[3][7]

NCT0068978

0
1

Chronic low

back pain

Multiple

ascending

doses

Study

focused on

safety,

tolerability,

and

pharmacokin

etics. Results

not published

in detail.

[8]

Experimental Protocols
While the specific, proprietary protocols used by AstraZeneca are not publicly available, the

following sections describe the standard methodologies for the key experiments conducted

during the development of AZD1940.

In Vitro Receptor Binding Assays
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Objective: To determine the binding affinity (Ki) of AZD1940 for CB1 and CB2 receptors.

General Protocol (Radioligand Competition Binding):

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are

prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue (for CB1).

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA,

pH 7.4) is used.

Radioligand: A radiolabeled cannabinoid ligand with high affinity for the target receptor (e.g.,

[3H]CP-55,940) is used at a concentration near its Kd.

Competition: Increasing concentrations of unlabeled AZD1940 are incubated with the cell

membranes and the radioligand.

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters is measured by liquid

scintillation counting.

Data Analysis: The concentration of AZD1940 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.

In Vivo Pain Models
Objective: To evaluate the analgesic efficacy of AZD1940 in animal models of pain.

General Protocol (Neuropathic Pain - e.g., Chronic Constriction Injury Model in Rats):

Model Induction: Under anesthesia, the sciatic nerve of a rat is loosely ligated with chromic

gut sutures to induce a neuropathic pain state.
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Behavioral Assessment: Mechanical allodynia (pain response to a normally non-painful

stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined

before and after drug administration.

Drug Administration: AZD1940 is administered orally at various doses.

Data Collection: Paw withdrawal thresholds are measured at multiple time points after drug

administration.

Data Analysis: The reversal of allodynia is calculated as a percentage of the maximum

possible effect.

General Protocol (Inflammatory Pain - e.g., Complete Freund's Adjuvant (CFA) Model in Rats):

Model Induction: CFA is injected into the plantar surface of a rat's hind paw to induce

localized inflammation and hyperalgesia.

Behavioral Assessment: Thermal hyperalgesia (increased sensitivity to a noxious heat

stimulus) is assessed using a plantar test apparatus. The paw withdrawal latency is

measured.

Drug Administration: AZD1940 is administered orally at various doses.

Data Collection: Paw withdrawal latencies are measured at multiple time points after drug

administration.

Data Analysis: The increase in paw withdrawal latency (analgesic effect) is determined.

Human Experimental Pain Models
Objective: To assess the analgesic efficacy of AZD1940 in controlled pain models in healthy

volunteers.

Protocol (Capsaicin-Induced Pain and Hyperalgesia):[7][9]

Subject Population: Healthy male volunteers.
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Drug Administration: Single oral doses of AZD1940 (e.g., 400 µg and 800 µg) or placebo are

administered in a double-blind, crossover design.

Pain Induction: Intradermal injection of capsaicin is used to induce ongoing pain and primary

hyperalgesia. Topical application of capsaicin cream is used to induce secondary

hyperalgesia.

Pain Assessment:

Ongoing pain intensity is rated on a Visual Analogue Scale (VAS).

The area of secondary hyperalgesia to light touch is mapped.

Heat pain thresholds are determined.

CNS Effects Assessment: Subjective CNS effects are assessed using Visual Analogue Mood

Scales (VAMS) for feelings such as 'high' and 'sedated'.[6]

Data Analysis: Changes in pain scores, hyperalgesia areas, and VAMS scores are compared

between AZD1940 and placebo treatments.

Experimental Workflow Diagrams
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Figure 2: General workflow for a radioligand binding assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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